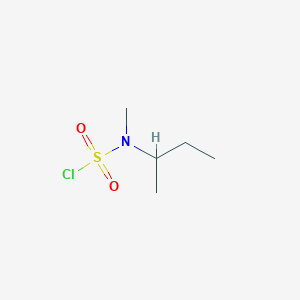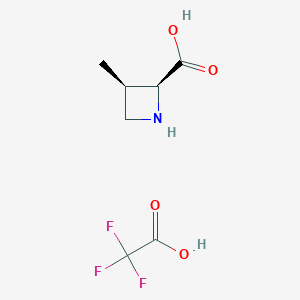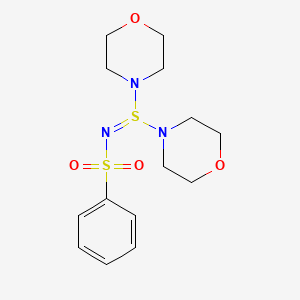
N-butan-2-yl-N-methylsulfamoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-butan-2-yl-N-methylsulfamoyl chloride” is a chemical compound with the CAS Number: 1095178-21-4 . It has a molecular weight of 185.67 and its IUPAC name is sec-butyl (methyl)sulfamoyl chloride .
Molecular Structure Analysis
The InChI code for “N-butan-2-yl-N-methylsulfamoyl chloride” is 1S/C5H12ClNO2S/c1-4-5(2)7(3)10(6,8)9/h5H,4H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Synthesis and Characterization of Polymers
N-butan-2-yl-N-methylsulfamoyl chloride has been instrumental in the synthesis and characterization of novel polymers. For instance, the development of composite nanofiltration (NF) membranes through the use of novel polymeric materials demonstrates the role of such compounds in enhancing membrane performance for desalination and wastewater treatment. These membranes exhibit improved hydrophilicity, salt rejection capabilities, and antifouling properties, contributing significantly to the field of water purification and environmental sustainability (Padaki et al., 2013).
Catalysis and Chemical Reactions
Research has also shown that compounds like N-butan-2-yl-N-methylsulfamoyl chloride play a crucial role in catalysis and chemical reactions. The silyl radical-mediated activation of sulfamoyl chlorides, for example, enables the direct access to aliphatic sulfonamides from alkenes. This method facilitates a single-step hydrosulfamoylation using inexpensive olefins, demonstrating an innovative approach in medicinal chemistry and the synthesis of complex molecules (Hell et al., 2019).
Environmental Applications
Ionic liquids, including those related to N-butan-2-yl-N-methylsulfamoyl chloride, have been extensively studied for their environmental applications. These studies include the adsorption behavior of ionic liquids on mild steel surfaces, offering insights into corrosion inhibition and the protection of industrial infrastructure. Such research underscores the potential of ionic liquids in mitigating corrosion, a significant concern in the maintenance of industrial equipment and infrastructure (Verma et al., 2019).
Material Science and Engineering
Further, N-butan-2-yl-N-methylsulfamoyl chloride-related compounds contribute to the field of material science and engineering through the development of novel materials. For instance, the synthesis of sulfonated thin-film composite nanofiltration membranes highlights the application of such compounds in creating materials with enhanced water flux and dye treatment capabilities. These advancements have significant implications for industrial applications, including the textile industry, where dye effluent treatment is a critical environmental concern (Liu et al., 2012).
Safety and Hazards
properties
IUPAC Name |
N-butan-2-yl-N-methylsulfamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClNO2S/c1-4-5(2)7(3)10(6,8)9/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTLOAIFSSQAFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-N-methylsulfamoyl chloride | |
CAS RN |
1095178-21-4 |
Source


|
| Record name | N-(butan-2-yl)-N-methylsulfamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-fluorophenyl)methyl]-2-(1-propylindol-3-yl)sulfanylacetamide](/img/structure/B2758971.png)
![1-(2,5-dimethoxyphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2758972.png)



![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2758976.png)



![2-(3,4-dimethylphenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2758983.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2758986.png)

![2-{4-[(1-Pyridin-4-ylpiperidin-4-yl)carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2758989.png)
